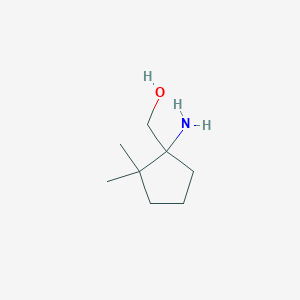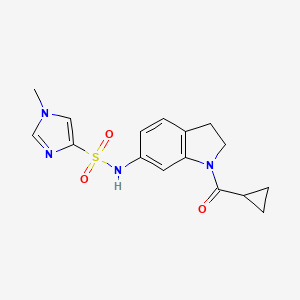
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide, also known as CPIIS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized through a series of chemical reactions. CPIIS has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has also been found to exhibit anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in a range of experiments. However, there are also limitations to the use of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide. One area of research is the development of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide as a potential cancer treatment. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide and its effects on various cell types. Finally, there is a need for further research on the potential applications of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide in other areas of scientific research, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide involves several steps, including the reaction of indole-6-carboxaldehyde with cyclopropanecarbonyl chloride to form the corresponding cyclopropanecarbaldehyde. This intermediate is then reacted with 1-methylimidazole-4-sulfonyl chloride to form the final product, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide. The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a range of diseases.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-9-15(17-10-19)24(22,23)18-13-5-4-11-6-7-20(14(11)8-13)16(21)12-2-3-12/h4-5,8-10,12,18H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIBJVPAKNVRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

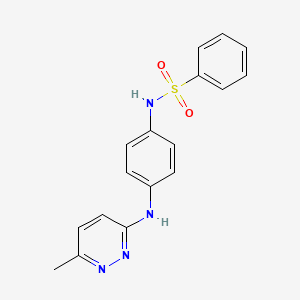
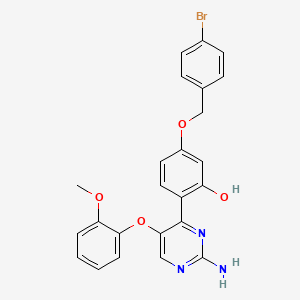
![Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2903433.png)
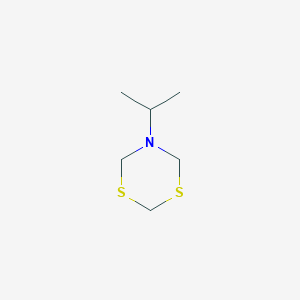


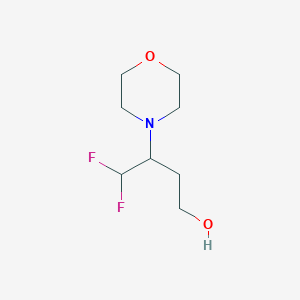
![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2903439.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2903441.png)
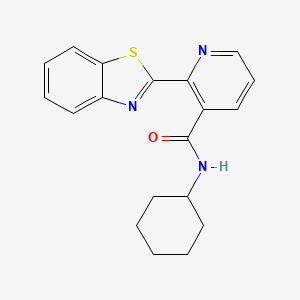
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)
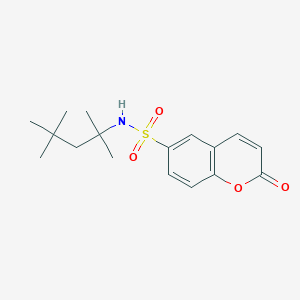
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903447.png)
